1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a compound with the molecular formula C8H9BrN2O2. It features a pyrazole ring substituted with a bromine atom at the 4-position, attached to a cyclobutane ring via a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its bromination and subsequent attachment to the cyclobutane ring. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by bromination using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
- 1H-Pyrazole-4-boronic acid
Uniqueness: 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
1224175-32-9 |
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Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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